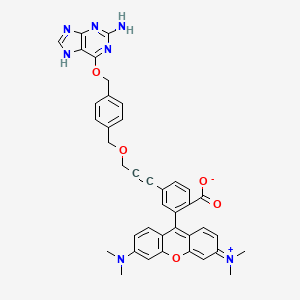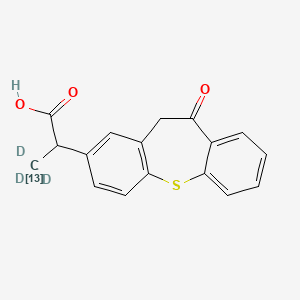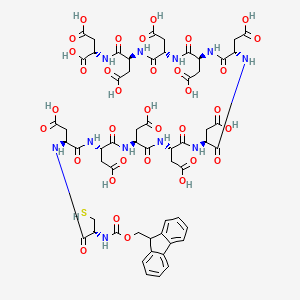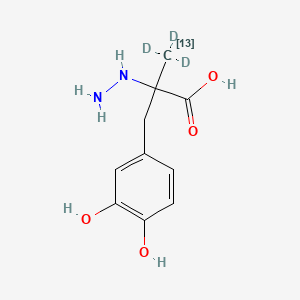
KRAS inhibitor-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS阻害剤-17は、細胞の成長と増殖を調節する細胞シグナル伝達経路に関与する小型GTPaseであるKRASタンパク質の活性を阻害するように設計された低分子化合物です。 KRAS変異は、特に非小細胞肺がん、大腸がん、膵管腺がんにおいて、ヒトがんにおける最も一般的な癌遺伝子ドライバーの1つです 。KRAS阻害剤-17は、KRASの変異型を特異的に標的とするため、がん治療のための有望な候補です。
準備方法
合成経路と反応条件
KRAS阻害剤-17の合成には、重要な中間体の形成と最終的なカップリング反応を含む複数のステップが含まれます。一般的な合成経路の1つは、以下のステップを含みます。
コア構造の形成: KRAS阻害剤-17のコア構造は、一連の縮合反応と環化反応によって合成されます。これらの反応には、一般的に、制御された条件下でアルデヒド、アミン、カルボン酸などの試薬の使用が含まれます。
官能基の修飾: 次に、コア構造を修飾して、化合物の結合親和性と選択性を高める特定の官能基を導入します。これには、ハロゲン化、アルキル化、アシル化などの反応が含まれる場合があります。
最終的なカップリング反応: 最後のステップでは、修飾されたコア構造を他の分子フラグメントとカップリングして、KRAS阻害剤-17の合成を完了します。
工業的生産方法
KRAS阻害剤-17の工業的生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 これには、連続フローリアクター、自動合成プラットフォーム、および高度な精製技術の使用が含まれ、最終製品の高収率と純度が保証されます 。
化学反応の分析
反応の種類
KRAS阻害剤-17は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、化合物の還元型を得ることができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤を、酸性または塩基性条件下で使用します。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤を、無水条件下で使用します。
形成される主な生成物
これらの反応から形成される主な生成物には、KRAS阻害剤-17の酸化された誘導体、還元された誘導体、および置換された誘導体があります。 これらの誘導体は、生物学的活性と潜在的な治療用途についてさらに分析できます 。
科学研究への応用
KRAS阻害剤-17は、以下を含む幅広い科学研究への応用があります。
化学: この化合物は、KRAS阻害剤の化学的特性と反応性を研究するためのツールとして使用されます。また、KRASを標的とする新しい合成方法の開発にも使用されます。
生物学: 生物学研究では、KRAS阻害剤-17は、細胞シグナル伝達経路におけるKRASの役割とその細胞の成長と増殖への影響を研究するために使用されます。また、KRAS活性を検出するための新しいアッセイの開発にも使用されます。
医学: KRAS阻害剤-17は、特にKRAS変異によって駆動されるがんに対するがん治療のための有望な候補です。それは、治療薬としての有効性と安全性を評価するための前臨床試験と臨床試験で使用されます。
科学的研究の応用
KRAS inhibitor-17 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool for studying the chemical properties and reactivity of KRAS inhibitors. It is also used in the development of new synthetic methodologies for targeting KRAS.
Biology: In biological research, this compound is used to study the role of KRAS in cell signaling pathways and its impact on cell growth and proliferation. It is also used in the development of new assays for detecting KRAS activity.
Medicine: this compound is a promising candidate for cancer therapy, particularly for cancers driven by KRAS mutations. It is used in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent.
Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies.
作用機序
KRAS阻害剤-17は、KRASタンパク質に結合してその活性を阻害することにより、その効果を発揮します。この化合物は、下流のシグナル伝達分子との相互作用に不可欠であるKRASのスイッチ領域を特異的に標的とします。 これらの領域に結合することにより、KRAS阻害剤-17は、KRASの活性化とその下流のシグナル伝達経路を阻止し、その結果、細胞の成長と増殖が阻害されます 。
類似の化合物との比較
KRAS阻害剤-17は、KRASの変異型を特異的に標的とする能力においてユニークであり、他のKRAS阻害剤と比較して、より選択的かつ効果的です。類似の化合物には以下が含まれます。
ソトラシブ: 非小細胞肺がんの治療のために承認されているKRAS G12C阻害剤。
アダグラシブ: 現在臨床試験で調査中の別のKRAS G12C阻害剤。
BI 1701963: 複数のKRAS変異を標的とするパンKRAS阻害剤であり、臨床開発中です
これらの化合物は、類似の作用機序を共有していますが、選択性、効力、および臨床用途が異なります。 KRAS阻害剤-17は、そのユニークな結合特性とより幅広い治療用途への可能性により際立っています 。
類似化合物との比較
KRAS inhibitor-17 is unique in its ability to specifically target mutant forms of KRAS, making it more selective and effective compared to other KRAS inhibitors. Similar compounds include:
Sotorasib: A KRAS G12C inhibitor that has been approved for the treatment of non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor that is currently being investigated in clinical trials.
BI 1701963: A pan-KRAS inhibitor that targets multiple KRAS mutations and is in clinical development
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications. This compound stands out due to its unique binding properties and potential for broader therapeutic applications .
特性
分子式 |
C21H18Cl2FN3O2S |
|---|---|
分子量 |
466.4 g/mol |
IUPAC名 |
1-[4-[5-chloro-6-(2-chloro-5-methoxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H18Cl2FN3O2S/c1-3-17(28)26-6-8-27(9-7-26)21-14-11-16(23)18(19(24)20(14)25-30-21)13-10-12(29-2)4-5-15(13)22/h3-5,10-11H,1,6-9H2,2H3 |
InChIキー |
UPTMOORQEKJHRA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C3=NSC(=C3C=C2Cl)N4CCN(CC4)C(=O)C=C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)

